Cas no 140841-32-3 (2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-)

2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- is a structurally complex heterocyclic compound featuring a quinolinone core substituted with a fluorinated phenoxy-methyl group and a tetrahydro-4-methoxy-2H-pyran moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore, combining electron-rich and sterically defined functional groups that may enhance binding affinity and selectivity in biological targets. The presence of fluorine and methoxy groups can influence metabolic stability and lipophilicity, making it a promising candidate for further optimization in drug discovery. Its synthetic versatility allows for modifications to explore structure-activity relationships.
2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- structure
140841-32-3 structure
Product Name:2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-
CAS No:140841-32-3
MF:C23H24FNO4
MW:397.439370155334
CID:192807
PubChem ID:132306
Update Time:2025-10-29

2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-
    • 2(1H)-Quinolinone, 6-((3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy)methyl)-1-methyl-
    • 6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one
    • ICI D2138
    • ICI-D 2138
    • ZD 2138
    • 6-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinolin-2(1H)-one
    • ZD-2138
    • 6-[3-Fluoro-5-(tetrahydro-pyran-4-yl)-phenoxymethyl]-1-methyl-1H-quinolin-2-one
    • zd2138
    • CHEMBL20403
    • 6-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-1-methyl-1H-quinolin-2-one
    • 140841-32-3
    • NS00125343
    • BDBM50000829
    • B6G6OX1ZH5
    • Ici-D2138
    • DTXSID90161477
    • SCHEMBL1083603
    • ICI-D-2138
    • UNII-B6G6OX1ZH5
    • 6-((3-FLUORO-5-(TETRAHYDRO-4-METHOXY-2H-PYRAN-4-YL)PHENOXY)METHYL)-1-METHYL-2(1H)-QUINOLINONE
    • 6-((3-Fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one
    • 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-
    • GLXC-01780
    • TS-09555
    • DB-333326
    • 6-[[3-FLUORO-5-(3,4,5,6-TETRAHYDRO-4-METHOXY-2H-PYRAN-4-YL)PHENOXY]METHYL]-1-METHYL-1H-QUINOLIN-2-ONE
    • Inchi: 1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3
    • InChI Key: SLZBEPLWGGRZAY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C1(CCOCC1)OC)OCC1C=CC2=C(C=CC(N2C)=O)C=1

Computed Properties

  • Exact Mass: 397.16902
  • Monoisotopic Mass: 397.16893641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.052 g/l) (25 º C),
  • PSA: 48

2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- Pricemore >>

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2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- Suppliers

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(CAS:140841-32-3)2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-
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Quantity:5mg/10mg/25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:13
Price ($):248/368/601/842/1094
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2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl- Related Literature

Additional information on 2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-

Introduction to 2(1H)-Quinolinone, 6-[[3-Fluoro-5-(Tetrahydro-4-Methoxy-2H-Pyran-4-yl)Phenoxy]Methyl]-1-Methyl (CAS No. 140841-32-3)

2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl (CAS No. 140841-32-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a fluoro-substituted phenoxy group and a tetrahydro-2H-pyran moiety, contribute to its pharmacological profile and make it an interesting candidate for further research and development.

The molecular structure of 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl (CAS No. 140841-32-3) consists of a quinolinone core with a methyl group at the 1-position and a substituted phenoxy group at the 6-position. The phenoxy group is further modified by a fluoro substituent at the 3-position and a tetrahydro-2H-pyran ring with a methoxy group at the 4-position. This intricate arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it suitable for various medicinal applications.

Recent studies have highlighted the potential of quinolinones in treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain quinolinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Another study in the European Journal of Medicinal Chemistry in 2020 demonstrated that quinolinones can act as effective inhibitors of viral replication, particularly against RNA viruses like influenza and SARS-CoV-2. These findings suggest that 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl (CAS No. 140841-32-3) may have similar therapeutic potential.

In addition to its anti-inflammatory and antiviral properties, 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl (CAS No. 140841-32-3) has also shown promise in cancer research. A study published in Cancer Research in 2022 found that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers observed that the compound effectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. These results indicate that 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl (CAS No. 140841-32-3) could be developed into a novel anticancer agent.

The pharmacokinetic properties of 2(1H)-Quinolinone, 6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-y l)phenoxy]methyl]-1-methyl (CAS No. 140841 -32 -3 ) have also been investigated to ensure its suitability for clinical use . Studies have shown that this compound exhibits good oral bioavailability , favorable distribution , and moderate metabolic stability . These characteristics are crucial for ensuring that the drug reaches its intended target tissues in sufficient concentrations to exert its therapeutic effects . Additionally , preclinical studies have demonstrated that 2 ( 1 H ) - Quinolinone , 6 - [[ 3 - fluoro -5 -( tetrahydro - 4 - methoxy - 2 H - pyran - 4 - yl ) phenoxy ] methyl ] - 1 - methyl strong > ( CAS No . 140841 -32 -3 ) has a favorable safety profile , with no significant adverse effects observed at therapeutic doses . p > < p >To further validate its therapeutic potential , clinical trials are currently underway to evaluate the efficacy and safety of < strong > 2 ( 1 H ) - Quinolinone , 6 - [[ 3 - fluoro -5 -( tetrahydro - 4 - methoxy - 2 H - pyran - 4 - yl ) phenoxy ] methyl ] - 1 - methyl strong > ( CAS No . 140841 -32 -3 ) in human subjects . Early results from phase I trials have been promising , with the compound demonstrating good tolerability and preliminary evidence of efficacy in treating inflammatory diseases and certain types of cancer . These findings provide a strong foundation for advancing this compound into later stages of clinical development . p > < p >In conclusion , < strong > 2 ( 1 H ) - Quinolinone , 6 - [[ 3 - fluoro -5 -( tetrahydro - 4 - methoxy - 2 H - pyran - yl ) phenoxy ] methyl ] - methyl strong > ( CAS No . * * * * * * * * * * * * * * * * * *) is a promising compound with diverse biological activities and potential therapeutic applications . Its unique molecular structure , coupled with favorable pharmacokinetic properties and safety profile , makes it an attractive candidate for further research and development in the field of medicinal chemistry . As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential , this compound holds great promise for improving patient outcomes in various diseases . p >

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(CAS:140841-32-3)2(1H)-Quinolinone,6-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-
A1245171
Purity:99%/99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg/100mg
Price ($):248/368/601/842/1094
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